Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl-
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Overview
Description
Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- is an organic compound with the molecular formula C13H10ClNO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-chlorophenyl and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- can be achieved through several methods. One common method involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then formylated using formic acid or a formylating agent like formic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and other reagents that can displace the chlorine atom.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the hydroxymethyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-chlorophenyl)benzenesulfonamide: Similar structure but with an amino group instead of a formyl group.
N-(4-chlorophenyl)benzenesulfonamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
Benzenesulfonamide, N-(4-chlorophenyl)-4-formyl- is unique due to the presence of both the 4-chlorophenyl and formyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
816450-54-1 |
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Molecular Formula |
C13H10ClNO3S |
Molecular Weight |
295.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-formylbenzenesulfonamide |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-3-5-12(6-4-11)15-19(17,18)13-7-1-10(9-16)2-8-13/h1-9,15H |
InChI Key |
VJSMYBYLVBTCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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